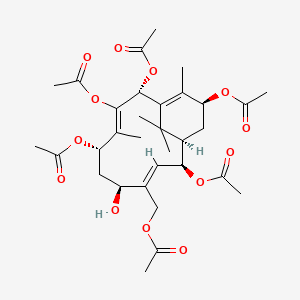

13-Deacetyltaxachitriene A

説明

特性

IUPAC Name |

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYWKQLSVHAYNO-KGEPRWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A, a member of the complex taxane diterpenoid family, has been isolated from Taxus sumatrana, commonly known as the Sumatran yew.[1] This guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this natural product. The intricate structure of taxanes and their potent biological activities, most notably the anticancer properties of paclitaxel (Taxol®), have made them a focal point of phytochemical and pharmacological research.[2][3] This document serves as a technical resource, detailing the scientific journey from the natural source to the isolated compound, intended to aid researchers in the fields of natural product chemistry, drug discovery, and oncology.

Discovery and Natural Source

This compound is a naturally occurring diterpenoid found in the branches of Taxus sumatrana.[1] The genus Taxus has been a significant source of novel bioactive compounds for over half a century, with hundreds of taxane metabolites identified from various species.[3] The initial discovery of new taxanes, including those from Taxus sumatrana, has often been the result of extensive phytochemical screening programs aimed at identifying novel chemical entities with potential therapeutic applications.

Experimental Protocols

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized representation based on established methodologies for the isolation of taxane diterpenoids from Taxus species.

Plant Material Collection and Preparation

-

Source: Branches of Taxus sumatrana.

-

Preparation: The plant material is air-dried in the shade and then coarsely powdered.

Extraction

-

The powdered plant material is exhaustively extracted with an organic solvent, typically acetone or ethanol, at room temperature.

-

The extraction is usually carried out for an extended period (e.g., 24-48 hours) with repeated solvent changes to ensure maximum extraction of the desired compounds.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This step aims to separate compounds based on their polarity, with taxane diterpenoids typically concentrating in the chloroform and ethyl acetate fractions.

Chromatographic Purification

A series of chromatographic techniques are employed for the purification of this compound from the enriched fractions.

-

Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, often a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water. This step is crucial for obtaining the compound in high purity.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| Chemical Formula | C30H42O11 | |

| Molecular Weight | 578.65 g/mol | |

| CAS Number | 239800-99-8 | [4] |

| Appearance | White powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Spectroscopic Data | Key Features |

| ¹H-NMR | Signals corresponding to acetyl groups, methyl groups, and protons on the taxane core. |

| ¹³C-NMR | Resonances indicating the presence of ester carbonyls, olefinic carbons, and carbons of the diterpenoid skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the chemical formula. |

| Infrared (IR) | Absorption bands for hydroxyl, ester, and carbonyl functional groups. |

| Ultraviolet (UV) | Absorption maxima characteristic of the chromophores present in the molecule. |

Mandatory Visualization

Logical Workflow for Isolation

References

An In-depth Technical Guide to 13-Deacetyltaxachitriene A: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 13-Deacetyltaxachitriene A, a member of the complex taxoid family of natural products. This document details its natural origin, explores its putative biosynthetic pathway, presents available data, and outlines relevant experimental methodologies.

Introduction to this compound

This compound is a diterpenoid belonging to the taxane class of compounds. Taxanes are renowned for their intricate chemical structures and significant biological activities, most notably the anticancer properties of paclitaxel (Taxol). As a naturally occurring taxoid, this compound is of interest to researchers for its potential pharmacological properties and as a subject for biosynthetic and synthetic studies. Understanding its natural production is crucial for exploring its therapeutic potential and for developing sustainable sources of this and related compounds.

Natural Source

The primary identified natural source of this compound is the plant species Taxus sumatrana, commonly known as the Sumatran yew. This evergreen tree is native to the island of Sumatra in Indonesia. The compound has been isolated from the branches of this plant, indicating its distribution within the woody tissues of the tree. The genus Taxus is a well-established source of a diverse array of taxoids, with different species yielding unique profiles of these complex diterpenes.

Biosynthesis of this compound

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, it is understood to follow the general pathway of taxoid biosynthesis, which is a complex, multi-step process originating from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis can be broadly divided into three key stages:

-

Formation of the Taxane Skeleton: The pathway is initiated by the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane skeleton. This reaction is catalyzed by the enzyme taxadiene synthase.

-

Oxygenation and Acylation of the Taxane Core: Following the formation of the basic taxane structure, a series of intricate oxygenation reactions, primarily mediated by cytochrome P450 monooxygenases, and acylation/aroylation reactions, catalyzed by various transferases, occur. These modifications decorate the taxane core at various positions, leading to a vast diversity of taxoids.

-

Formation of this compound: The specific enzymatic steps that convert early taxoid intermediates into this compound are yet to be identified. The structure of this compound suggests a series of specific hydroxylations and the absence of an acetyl group at the C13 position, which is common in many other taxoids. The "taxachitriene" nomenclature implies a triene system within the taxane core.

The following diagram illustrates the general biosynthetic pathway of taxoids, highlighting the key stages.

Caption: Generalized biosynthetic pathway of taxoids, leading to this compound.

Quantitative Data

| Taxoid | Plant Source | Plant Part | Yield (% of dry weight) | Reference |

| Paclitaxel | Taxus brevifolia | Bark | 0.01 - 0.02% | General Literature |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0.1% | General Literature |

| Cephalomannine | Taxus wallichiana | Needles | 0.01 - 0.05% | General Literature |

| This compound | Taxus sumatrana | Branches | Data not available | - |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and characterization of this compound has not been published. However, a general methodology for the extraction and purification of taxoids from Taxus species can be adapted.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the isolation of taxoids from Taxus plant material.

Caption: A generalized workflow for the isolation and characterization of taxoids.

Detailed Methodological Steps

-

Plant Material Preparation: Branches of Taxus sumatrana are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The taxoid-rich fraction (typically the dichloromethane or ethyl acetate fraction) is collected.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structural Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Signaling Pathways and Regulation

The regulation of taxoid biosynthesis in Taxus species is a complex process that is not fully understood. However, it is known to be influenced by various signaling molecules and environmental cues.

-

Jasmonates: Methyl jasmonate is a well-known elicitor of taxoid biosynthesis. It is a plant hormone involved in defense responses, and its application to Taxus cell cultures has been shown to significantly increase the production of paclitaxel and other taxoids.

-

Other Phytohormones: Other plant hormones, such as auxins, cytokinins, and gibberellins, are also believed to play a role in regulating the growth of Taxus and, consequently, the production of taxoids.

-

Environmental Factors: Light, temperature, and nutrient availability can also influence the biosynthesis of taxoids in Taxus plants.

The specific signaling pathways that regulate the expression of the genes involved in the biosynthesis of this compound have not been investigated. Future research in this area could involve transcriptomic and proteomic studies of Taxus sumatrana to identify the specific enzymes and regulatory factors involved in the production of this particular taxoid.

The following diagram depicts the general concept of elicitation of taxoid biosynthesis.

Caption: A simplified model of elicitor-induced signaling for taxoid biosynthesis.

An In-Depth Technical Guide to 13-Deacetyltaxachitriene A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a naturally occurring taxane diterpenoid isolated from plants of the Taxus genus, notably Taxus sumatrana. Taxanes are a class of compounds that have garnered significant attention in the field of oncology due to the potent anticancer activity of prominent members like paclitaxel and docetaxel. These compounds are known to interfere with microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological aspects of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Physicochemical Properties

A related compound, 13-deacetyl-taxchinin I, isolated from Taxus chinensis cell cultures, was characterized using H-H COSY, HMQC, and HMBC experiments to establish its rearranged 11(15→1)-abeo-taxane skeleton.[1][2] This highlights the methodologies employed for the structural determination of novel taxoids.

Quantitative data for this compound is summarized in the table below, based on available information for this and closely related compounds.

| Property | Value | Source |

| Chemical Formula | C30H42O12 | Commercial Supplier Data |

| Molecular Weight | 594.65 g/mol | Commercial Supplier Data |

| CAS Number | 239800-99-8 | Commercial Supplier Data |

| Natural Source | Taxus sumatrana | Phytochemical Studies |

| Physical Form | Powder | Commercial Supplier Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Supplier Data |

Experimental Protocols

Isolation and Purification of Taxane Diterpenoids from Taxus sumatrana

The isolation of taxane diterpenoids from Taxus sumatrana is a multi-step process involving extraction and chromatography. While a specific protocol for this compound is not detailed in the available literature, a general methodology can be outlined based on the isolation of other taxoids from the same source.

1. Extraction:

-

The plant material (e.g., leaves, twigs, or bark) is first dried and ground into a fine powder.

-

The powdered material is then subjected to extraction with an organic solvent. Common solvents for taxane extraction include methanol, ethanol, and acetone.[3][4][5] The extraction can be performed at room temperature or under reflux to enhance efficiency.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

2. Partitioning:

-

The crude extract is typically partitioned between a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to separate compounds based on their polarity. The taxane-rich organic layer is collected and concentrated.

3. Chromatographic Purification:

-

The concentrated organic fraction is subjected to a series of chromatographic techniques for the separation and purification of individual taxoids.

-

Column Chromatography: Silica gel column chromatography is a common initial step, using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate) to separate fractions with different chemical profiles.[6]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

Structure Elucidation

The definitive structure of an isolated taxoid like this compound is determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide information on the carbon-hydrogen framework.[7][8][9][10] 2D NMR techniques such as COSY, HMQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.[1][2]

Biological Activity and Signaling Pathways

Taxane diterpenoids are renowned for their cytotoxic effects against various cancer cell lines.[3][4][11] While specific IC50 values for this compound are not yet published, studies on other taxoids isolated from Taxus sumatrana have demonstrated significant cytotoxicity against human tumor cells, including A-498 (kidney), NCI-H226 (lung), A549 (lung), and PC-3 (prostate) cell lines.[3][4][5]

The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, taxanes inhibit the depolymerization of microtubules, leading to the formation of abnormally stable and nonfunctional microtubule bundles. This disruption of microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The signaling pathway leading to apoptosis following microtubule stabilization by taxanes is complex and can involve multiple downstream effectors. The logical relationship of this pathway is depicted below.

Conclusion

This compound, as a member of the taxane diterpenoid family from Taxus sumatrana, holds potential for further investigation as a cytotoxic agent. While detailed characterization and biological evaluation of this specific compound are still emerging, the established protocols for the isolation and structure elucidation of related taxoids provide a clear roadmap for future research. The known mechanism of action of taxanes through microtubule stabilization suggests that this compound could be a valuable lead compound in the development of novel anticancer therapeutics. Further studies are warranted to determine its specific cytotoxic profile and to fully elucidate its structure-activity relationship.

References

- 1. rsc.org [rsc.org]

- 2. Isolation and Identification of 13-Deacetyl-taxchinin I, a New Taxoid from Plant Cell Cultures of Taxus chinensis -KSBB Journal | 학회 [koreascience.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of 13-Deacetyltaxachitriene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A, a taxane diterpenoid isolated from the branches of Taxus sumatrana, represents a molecule of interest within the broader class of taxanes, which are renowned for their potent anti-cancer properties.[1] While direct experimental evidence elucidating the specific mechanism of action for this compound remains to be published, its structural classification as a taxane provides a strong basis for a hypothesized mechanism centered on microtubule stabilization. This guide synthesizes the current understanding of the general mechanism of action for taxanes, presents contextual cytotoxic data from related compounds found in Taxus sumatrana, and provides standardized experimental protocols relevant to the study of such molecules.

Introduction: The Taxane Family and its Anti-Cancer Potential

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids, with the most famous being Paclitaxel (Taxol®), a cornerstone of modern chemotherapy.[2] These compounds, collectively known as taxanes, share a common taxadiene core and have been the subject of extensive research due to their profound effects on cell division.[2] While Paclitaxel and Docetaxel are widely used clinically, a plethora of other taxane analogues, including this compound, have been isolated and characterized. The traditional use of Taxus sumatrana for treating various ailments, including cancer, has spurred scientific investigation into its chemical constituents and their pharmacological activities.

Hypothesized Mechanism of Action: Microtubule Stabilization

The principal mechanism of action for the taxane class of drugs is the disruption of microtubule dynamics.[2][3] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.

It is highly probable that this compound, like other taxanes, functions as a mitotic inhibitor by binding to the β-tubulin subunit of the microtubules. This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.[2][3] The consequence of this stabilization is the arrest of the cell cycle, primarily at the G2/M phase, as the cell is unable to form a functional mitotic spindle. This prolonged mitotic blockage ultimately triggers apoptosis, or programmed cell death.[3][4]

Figure 1: Hypothesized signaling pathway for this compound.

Cytotoxic Activity of Taxane Diterpenoids from Taxus sumatrana

While specific IC50 values for this compound are not available in the public domain, studies on other taxoids and extracts from Taxus sumatrana demonstrate significant cytotoxic potential against various cancer cell lines. This contextual data supports the likelihood that this compound also possesses anti-cancer properties.

| Compound/Extract | Cell Line(s) | IC50 (µg/mL) | Reference |

| T. sumatrana Bark Extract | HeLa | 8.94 | [5] |

| T47D | 5.80 | [5] | |

| MCF-7/HER2 | 7.46 | [5] | |

| T. sumatrana Leaves Extract | HeLa | 5.93 | [5] |

| T47D | 4.86 | [5] | |

| MCF-7/HER2 | 10.60 | [5] | |

| T. sumatrana Shoots Extract | HeLa | 4.08 | [5] |

| T47D | 4.11 | [5] | |

| MCF-7/HER2 | 13.74 | [5] | |

| Tasumatrols E, F, and others | A-498, NCI-H226, A549, PC-3 | Significant Cytotoxicity (qualitative) | [6] |

| Paclitaxel (from T. sumatrana) | A549 | 3.26 µM | [7] |

| HeLa | 2.85 µM | [7] | |

| MCF7 | 3.81 µM | [7] |

Experimental Protocols: Assessing Cytotoxicity

The following is a generalized protocol for determining the cytotoxic activity of a compound like this compound using a standard MTT assay, a method frequently employed in the cited literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, T47D, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Figure 2: Workflow for a standard MTT cytotoxicity assay.

Future Directions and Conclusion

The structural similarity of this compound to other known cytotoxic taxanes strongly suggests its potential as an anti-cancer agent. However, to move beyond a hypothesized mechanism of action, further research is imperative. Future studies should focus on:

-

Direct Cytotoxicity Studies: Determining the IC50 values of purified this compound against a panel of cancer cell lines.

-

Mechanism of Action Confirmation: Utilizing techniques such as immunofluorescence microscopy to observe the effects on microtubule organization and flow cytometry to analyze cell cycle arrest.

-

Apoptosis Assays: Conducting assays like Annexin V/PI staining to confirm the induction of apoptosis.

-

In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Taxane - Wikipedia [en.wikipedia.org]

- 3. idc-online.com [idc-online.com]

- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

13-Deacetyltaxachitriene A: An In-Depth Technical Guide on a Novel Taxane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane diterpenoid, a class of natural products that has yielded some of the most important anti-cancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). Isolated from gymnospermous plants of the Taxus genus, specifically from the needles of Taxus chinensis and the branches of Taxus sumatrana, this compound is part of a vast and structurally diverse family of molecules. While the biological activities of many taxanes have been extensively studied, this compound remains a lesser-explored entity within this family. This technical guide aims to consolidate the currently available information on its biological activity, though it is important to note that detailed experimental data remains limited in publicly accessible literature.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H42O12 |

| Molecular Weight | 594.65 g/mol |

| CAS Number | 239800-99-8 |

| Class | Taxane Diterpenoid |

| Natural Source | Taxus chinensis, Taxus sumatrana |

Biological Activity

Currently, there is a significant lack of specific quantitative data on the biological activity of this compound in peer-reviewed scientific literature. While numerous studies have focused on the isolation and characterization of novel taxanes from various Taxus species, the subsequent in-depth biological evaluation often prioritizes compounds that are either more abundant or exhibit potent preliminary cytotoxic activity.

The general biological activity of taxanes stems from their ability to interact with microtubules, a key component of the cellular cytoskeleton. This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). It is plausible that this compound shares this general mechanism of action, but without specific experimental data, this remains speculative.

Data Presentation:

Due to the absence of published quantitative data, a table summarizing IC50 values, EC50 values, binding affinities, or percentage inhibition for this compound cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating the biological activity of this compound are not available in the current body of scientific literature. However, for the broader class of taxane diterpenoids, the following experimental workflows are commonly employed to assess their biological potential.

General Experimental Workflow for Assessing Taxane Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a novel taxane compound.

Caption: A generalized experimental workflow for the isolation and biological evaluation of novel taxane diterpenoids.

Signaling Pathways

The primary signaling pathway affected by clinically used taxanes involves the stabilization of microtubules, which in turn activates the spindle assembly checkpoint. This leads to a prolonged mitotic arrest, ultimately triggering apoptotic pathways. Key proteins in this process include Bcl-2 family members and caspases.

Hypothetical Signaling Pathway for Taxane-Induced Apoptosis

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induced by a taxane compound. It is important to emphasize that the specific involvement of these pathways by this compound has not been experimentally validated.

The Pharmacological Profile of 13-Deacetyltaxachitriene A: An Overview and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a diterpenoid natural product isolated from the branches of Taxus sumatrana, a plant species known for producing a variety of bioactive taxane compounds.[1] While the pharmacological profile of many taxanes, most notably Paclitaxel, is well-documented, specific and in-depth data on this compound remains notably scarce in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and to place it within the broader context of bioactive molecules derived from Taxus sumatrana. Due to the lack of specific experimental data for this compound, this document will also discuss the known biological activities of related compounds from its source organism to infer potential areas of pharmacological interest and suggest avenues for future research.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 239800-99-8 |

| Molecular Formula | C₃₀H₄₂O₁₂ |

| Molecular Weight | 594.65 g/mol |

| Source | Branches of Taxus sumatrana |

Inferred Pharmacological Potential Based on Source

Taxus sumatrana is a well-established source of taxane diterpenoids, a class of compounds renowned for their potent cytotoxic and anticancer activities.[2] The primary mechanism of action for many taxanes, including the blockbuster drug Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While it is plausible that this compound may exhibit similar cytotoxic properties, it is crucial to note that this remains speculative without direct experimental evidence.

Research on extracts from Taxus sumatrana has consistently demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that extracts from the bark, leaves, and shoots of T. sumatrana possess strong cytotoxic activity against HELA, T47D, and MCF-7/HER2 cell lines.[3] Furthermore, phytochemical investigations of this plant have led to the isolation of novel taxoid compounds that have exhibited significant cytotoxicity against human A-498, NCI-H226, A549, and PC-3 tumor cells.[2]

Given this context, a logical starting point for investigating the pharmacological profile of this compound would be to assess its cytotoxic and antiproliferative effects.

Future Research and Experimental Protocols

To elucidate the pharmacological profile of this compound, a systematic series of in vitro and in vivo studies are required. The following outlines a potential experimental workflow.

Experimental Workflow: Pharmacological Evaluation of this compound

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Detailed Methodologies for Key Experiments

-

Cytotoxicity Screening (MTT Assay):

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a series of dilutions. Control wells would receive the vehicle alone.

-

Incubation: The plates would be incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals would be dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability would be calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value would be determined.

-

-

Microtubule Polymerization Assay:

-

Tubulin Preparation: Purified tubulin would be obtained commercially or isolated from a biological source.

-

Assay Reaction: The assay would be performed in a temperature-controlled spectrophotometer. Tubulin in a polymerization buffer would be mixed with GTP and either this compound, a known microtubule stabilizer (e.g., Paclitaxel) as a positive control, or a known microtubule destabilizer (e.g., colchicine) as a negative control, and the vehicle.

-

Monitoring Polymerization: The change in turbidity, which corresponds to microtubule polymerization, would be monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The rate and extent of microtubule polymerization in the presence of this compound would be compared to the controls to determine its effect on microtubule dynamics.

-

Signaling Pathways: A Hypothetical Perspective

While no specific signaling pathways have been elucidated for this compound, if it acts as a microtubule-stabilizing agent like other taxanes, it would likely trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent activation of apoptotic pathways.

Hypothetical Signaling Cascade for a Taxane-like Compound

Caption: A hypothetical signaling pathway for a microtubule-stabilizing agent.

Conclusion and Future Outlook

This compound is a natural product with a currently undefined pharmacological profile. Its origin from Taxus sumatrana, a plant rich in cytotoxic taxanes, strongly suggests that it may possess anticancer properties. However, without dedicated research, its true biological activities, mechanism of action, and therapeutic potential remain unknown. The experimental framework proposed in this guide offers a roadmap for the systematic evaluation of this compound. Such studies are essential to unlock the potential of this compound and determine if it, like other members of the taxane family, holds promise for the development of new therapeutic agents. Researchers in the fields of natural product chemistry, pharmacology, and oncology are encouraged to pursue the investigation of this intriguing molecule.

References

The Architecture of Taxane Biosynthesis: A Technical Guide to Paclitaxel Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of taxane biosynthesis, with a focus on the production of the blockbuster anti-cancer drug, paclitaxel (Taxol). We delve into the intricate enzymatic steps of the biosynthetic pathway, the complex regulatory networks that govern it, and the innovative biotechnological approaches being employed to enhance production. This document is designed to be a core resource, presenting quantitative data in clearly structured tables, detailing experimental protocols for key methodologies, and providing visual representations of complex pathways and workflows to facilitate a deeper understanding of this critical area of research.

The Paclitaxel Biosynthetic Pathway: A Multi-Stage Enzymatic Cascade

The biosynthesis of paclitaxel is a complex, multi-step process that can be broadly divided into three main stages: the formation of the taxane core, a series of elaborate modifications to this core, and the final attachment of the C-13 side chain, which is crucial for its anti-cancer activity.[1][2][3] The entire pathway is estimated to involve around 20 enzymatic steps.[1][4]

Formation of the Taxane Skeleton

The journey to paclitaxel begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by the enzyme taxadiene synthase (TS) to form the foundational taxane core, taxa-4(5),11(12)-diene.[5][6] This is the first committed step in taxane biosynthesis.

Elaboration of the Taxane Core

Following the initial cyclization, the taxane core undergoes a series of oxygenations, acetylations, and other modifications catalyzed by a host of enzymes, primarily from the cytochrome P450 (CYP450) and acyltransferase families.[1][7] These modifications lead to the formation of the key intermediate, baccatin III . The recent discovery of several "missing link" enzymes has significantly advanced our understanding of this complex stage.[1][8]

Side Chain Attachment and Final Assembly

The final stage in paclitaxel biosynthesis involves the attachment of a β-phenylalanine-derived side chain to the C-13 position of baccatin III. This process itself involves several enzymatic steps, including the conversion of phenylalanine to β-phenylalanine and its activation to a CoA thioester.[6] The enzyme baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) then catalyzes the attachment of this side chain to baccatin III.[9] Subsequent modifications to the side chain complete the synthesis of paclitaxel.

Below is a diagram illustrating the key steps in the taxane biosynthetic pathway.

Regulation of Taxane Biosynthesis: The Role of Jasmonate Signaling

The production of taxanes in yew species is a defense response, often triggered by environmental stresses. The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that can induce the expression of genes involved in taxane biosynthesis.[10][11] Understanding this signaling pathway is crucial for developing strategies to enhance paclitaxel production in cell cultures.

The jasmonate signaling pathway begins with the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1 .[5][12] This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[13][14] In the absence of JA-Ile, JAZ proteins bind to and inhibit transcription factors such as MYC2 .[3][4] The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those encoding the enzymes of the taxane biosynthetic pathway.[3][4]

The following diagram illustrates the core components of the jasmonate signaling pathway leading to the activation of taxane biosynthesis genes.

Biotechnological Production of Taxanes

The low abundance of paclitaxel in yew trees and the complexity of its chemical synthesis have driven the development of biotechnological production platforms. These efforts are primarily focused on two strategies: Taxus plant cell culture and metabolic engineering in heterologous hosts.

Taxus Plant Cell Culture

The cultivation of Taxus cells in bioreactors offers a renewable and controlled source of paclitaxel and its precursors.[15][16] The productivity of these cultures can be significantly enhanced through a variety of strategies, including:

-

Medium Optimization: Adjusting the nutrient composition, carbon source, and plant growth regulators in the culture medium.[17]

-

Elicitation: The addition of elicitors, such as methyl jasmonate, to induce defense responses and upregulate the taxane biosynthetic pathway.[10][18][19]

-

In situ Product Removal: The use of a two-phase culture system to continuously remove paclitaxel from the medium, which can be toxic to the cells at high concentrations.[10]

Metabolic Engineering in Heterologous Hosts

Metabolic engineering aims to transfer the paclitaxel biosynthetic pathway into fast-growing and easily scalable microorganisms like Saccharomyces cerevisiae (yeast) or plants like Nicotiana benthamiana.[6][20] This approach involves:

-

Pathway Reconstruction: Introducing the genes encoding the enzymes of the taxane biosynthetic pathway into the host organism.[1][20]

-

Optimization of Precursor Supply: Engineering the host's metabolism to increase the production of the precursor molecule, GGPP.[8][21]

-

Enzyme Engineering: Modifying the biosynthetic enzymes to improve their activity and stability in the heterologous host.

The following diagram illustrates a general workflow for the heterologous production of taxanes in a microbial host.

Quantitative Data on Taxane Production

The following tables summarize the reported yields of paclitaxel and its key precursors in various production systems. This data highlights the progress made in optimizing both Taxus cell cultures and engineered heterologous hosts.

Table 1: Paclitaxel and Baccatin III Production in Taxus Cell Suspension Cultures

| Taxus Species | Elicitor/Treatment | Paclitaxel Yield | Baccatin III Yield | Reference |

| T. chinensis | Control | 1.9 mg/L | - | [10] |

| T. chinensis | Methyl Jasmonate (100 µM) | ~9.5 mg/L | - | [10] |

| T. chinensis | Ultrasound + Methyl Jasmonate + In situ extraction | 33-35 mg/L | - | [10] |

| T. media | Control | ~0.3 mg/L | ~0.85 mg/L | [22] |

| T. media | Methyl Jasmonate (220 µg/g FW) | 2.09 mg/L | 2.56 mg/L | [22] |

| T. media | Methyl Jasmonate + Precursors | 21.12 mg/L | 56.03 mg/L | [22] |

| T. baccata | Control | ~4.2 mg/L (total taxanes) | - | [23] |

| T. baccata | Coronatine (1 mM) | ~20 mg/L (total taxanes) | 2.1 mg/L | [17][24] |

| T. globosa | Methyl Jasmonate (1 µM) | - | ~0.16 mg/L | [25] |

| T. globosa | Buthionine + H₂O₂ | 157.0 µg/g DW | - | [1] |

| T. canadensis | Methyl Jasmonate (100 µM) | Increased by a factor of 4 in semicontinuous culture | - | [12] |

| T. baccata | Methyl Jasmonate (500 µM) | 0.326 mg/g DW (in leaves) | - | [19] |

| T. x media | Two-stage culture | 140-295 mg/L | - | [26] |

Table 2: Taxadiene and Taxol Precursor Production in Engineered Saccharomyces cerevisiae

| Engineering Strategy | Product | Yield | Reference |

| Overexpression of TS, GGPPS, tHMG-CoA reductase, and UPC2-1 | Taxadiene | 8.7 mg/L | [8] |

| Multi-copy chromosomal integration of tagged TS | Taxadiene | 57 mg/L (at 30°C) | [5][7][9] |

| Multi-copy chromosomal integration of tagged TS (optimized temperature) | Taxadiene | 129 mg/L (at 20°C) | [5][7][9] |

| Overexpression of GGPPS-t60TS fusion protein in multi-copy plasmid | Taxadiene | 184.2 mg/L | [8] |

| Combinatorial in silico design and metabolic engineering | Taxadiene | 215 mg/L | [6][20] |

| Combinatorial in silico design and metabolic engineering | Taxa-4(20),11-dien-5α-ol | 43.65 mg/L | [6][20] |

| Combinatorial in silico design and metabolic engineering | Taxa-4(20),11-dien-5-α-yl acetate | 26.2 mg/L | [6][20] |

Table 3: Taxadiene and Taxol Precursor Production in Engineered Nicotiana benthamiana

| Engineering Strategy | Product | Yield | Reference |

| Expression of Taxadiene Synthase (TS) | Taxadiene | 11-27 µg/g DW | [25][27] |

| TS expression + Methyl Jasmonate elicitation | Taxadiene | ~37.8 µg/g DW (1.4-fold increase) | [25][27] |

| TS expression + Phytoene synthase suppression | Taxadiene | ~51.3 µg/g DW (1.9-fold increase) | [25][27] |

| Chloroplastic compartmentalized expression of TS, T5αH, and CPR with precursor enhancement | Taxadiene | 56.6 µg/g FW | [6] |

| Chloroplastic compartmentalized expression of TS, T5αH, and CPR with precursor enhancement | Taxadiene-5α-ol | 1.3 µg/g FW | [6] |

| Reconstitution of baccatin III pathway (17 genes) | Baccatin III | ~10-30 µg/g DW | [28] |

Detailed Experimental Protocols

This section provides an overview of key experimental protocols commonly used in taxane biosynthesis research. These are synthesized from various literature sources and should be adapted as needed for specific experimental contexts.

Establishment and Maintenance of Taxus Cell Suspension Cultures

-

Callus Induction:

-

Excise explants (e.g., young stems, needles) from a healthy Taxus plant.

-

Surface sterilize the explants, for example, with 70% ethanol followed by a solution of sodium hypochlorite and a few drops of Tween 20, with several rinses in sterile distilled water.

-

Place the explants on a solid callus induction medium, such as Gamborg's B5 medium, supplemented with plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin), sucrose, and solidified with agar.[2]

-

Incubate the cultures in the dark at approximately 25°C.

-

-

Initiation of Suspension Cultures:

-

Maintenance and Subculture:

-

Subculture the suspension cells every 14-21 days by transferring a portion of the cell suspension to fresh liquid medium. The timing of subculture depends on the growth rate of the specific cell line.

-

Elicitation of Taxane Production with Methyl Jasmonate (MeJA)

-

Prepare MeJA Stock Solution:

-

Dissolve MeJA in ethanol to create a concentrated stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Elicitation Procedure:

-

Grow the Taxus cell suspension culture for a period of time (e.g., 7-14 days) to allow for sufficient cell growth.

-

Add the sterile MeJA stock solution to the cell culture to the desired final concentration (e.g., 100 µM).

-

Continue to incubate the cultures on the rotary shaker for the desired elicitation period (e.g., 7-21 days).

-

-

Harvesting:

-

Separate the cells from the medium by filtration.

-

Lyophilize the cells for subsequent extraction of taxanes.

-

The culture medium can also be collected for the analysis of secreted taxanes.

-

Heterologous Expression in Nicotiana benthamiana via Agroinfiltration

-

Prepare Agrobacterium tumefaciens Cultures:

-

Transform A. tumefaciens (e.g., strain GV3101) with the plant expression vector containing the gene(s) of interest.

-

Grow the transformed Agrobacterium in liquid LB medium with appropriate antibiotics at 28°C overnight.[30][31]

-

Pellet the bacteria by centrifugation and resuspend them in an infiltration buffer (e.g., containing MES, MgCl₂, and acetosyringone).[28][30][31]

-

Adjust the optical density (OD₆₀₀) of the bacterial suspension to the desired concentration (e.g., 0.5-1.0).[28][31]

-

-

Infiltration:

-

Incubation and Harvesting:

-

Incubate the infiltrated plants for 3-5 days under controlled light and temperature conditions.

-

Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen for subsequent analysis.

-

Quantification of Taxanes by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Grind the lyophilized Taxus cells or frozen N. benthamiana leaf tissue to a fine powder.

-

Extract the taxanes using a suitable solvent, such as methanol or a mixture of methanol and water.[23] Sonication or microwave-assisted extraction can be used to improve efficiency.[23]

-

Centrifuge the extract to pellet the cell debris and filter the supernatant through a 0.45 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve using authentic standards of paclitaxel and baccatin III.

-

Quantify the amount of each taxane in the samples by comparing their peak areas to the standard curve.

-

Conclusion

The biosynthesis of taxanes, particularly paclitaxel, is a field of intense research driven by the compound's immense therapeutic and commercial value. Significant strides have been made in elucidating the complex biosynthetic pathway and its regulation, which has paved the way for innovative biotechnological production strategies. While Taxus cell culture remains a viable production method, metabolic engineering in heterologous hosts holds great promise for a more sustainable and scalable supply of these life-saving drugs. The continued integration of genomics, synthetic biology, and bioprocess engineering will undoubtedly lead to further improvements in the production of taxol and its valuable precursors, ultimately benefiting cancer patients worldwide.

References

- 1. Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroplastic metabolic engineering coupled with isoprenoid pool enhancement for committed taxanes biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae [frontiersin.org]

- 9. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of taxol production and release in Taxus chinensis cell cultures by ultrasound, methyl jasmonate and in situ solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 12. Kinetic studies of paclitaxel production by Taxus canadensis cultures in batch and semicontinuous with total cell recycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JAZ repressors set the rhythm in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. fpj [fpj.kglmeridian.com]

- 20. biorxiv.org [biorxiv.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 24. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene [agris.fao.org]

- 26. Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 29. taylorandfrancis.com [taylorandfrancis.com]

- 30. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 31. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 32. Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a member of the taxane family of diterpenoids, a class of natural products that includes the highly successful anticancer drug, Paclitaxel (Taxol). Taxanes are characterized by a complex 6-8-6 tricyclic core structure. While many taxanes are isolated from natural sources, such as the bark of yew trees (Taxus species), their intricate structures present significant challenges and opportunities for synthetic chemists. The total synthesis of taxanes is a benchmark in natural product synthesis and provides a platform for the creation of novel analogs with potentially improved therapeutic properties.

This document provides a proposed synthetic pathway for this compound. To date, a specific total synthesis for this particular taxane has not been extensively reported in the scientific literature. Therefore, the following protocols are based on established and successful strategies for the synthesis of the core taxane skeleton and related analogs. These methods are drawn from seminal works in the field of taxane synthesis and are intended to provide a robust framework for researchers aiming to construct this compound and similar compounds.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound begins with the disconnection of the molecule at key strategic bonds to identify simpler, readily available starting materials. A plausible retrosynthetic analysis is outlined below. This approach targets the formation of the characteristic 6-8-6 tricyclic system through a convergent strategy, assembling the A and C rings prior to the closure of the central eight-membered B ring.

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocols

The following protocols describe the key stages in the proposed synthesis of the this compound core structure.

Protocol 1: Synthesis of the Taxane ABC-Ring System via Diels-Alder Reaction and Aldol Cyclization

This protocol outlines the construction of the fundamental 6-8-6 tricyclic skeleton of taxanes, a crucial step in the synthesis of this compound.

Workflow:

Caption: Workflow for the construction of the taxane ABC-ring system.

Methodology:

-

Diels-Alder Cycloaddition:

-

To a solution of a suitable A-ring diene precursor in toluene, add a C-ring dienophile precursor.

-

The reaction mixture is heated under reflux for 24-48 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.

-

-

Intramolecular Aldol Cyclization:

-

The purified Diels-Alder adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

The solution is cooled to 0 °C, and a base such as potassium hydroxide (KOH) is added portion-wise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product is purified by flash chromatography to afford the tricyclic taxane core.

-

Protocol 2: Late-Stage Functionalization

This protocol describes the introduction of key functional groups onto the taxane core to complete the synthesis of this compound.

Methodology:

-

Allylic Oxidation:

-

The taxane core is dissolved in dichloromethane (DCM).

-

Selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) are added.

-

The reaction is stirred at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

Purification by column chromatography provides the allylically oxidized intermediate.

-

-

Hydroxylation:

-

The oxidized intermediate is dissolved in a mixture of acetone and water.

-

N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄) are added.

-

The reaction is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium sulfite.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Purification by chromatography yields the diol product.

-

-

Selective Acylation:

-

The diol is dissolved in pyridine and cooled to 0 °C.

-

Acetyl chloride is added dropwise, and the reaction is stirred for 2-4 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

After drying and concentration, the final product, this compound, is purified by preparative HPLC.

-

Data Summary

The following table summarizes hypothetical quantitative data for the key steps in the proposed synthesis of this compound, based on typical yields for analogous reactions in taxane synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Diels-Alder Cycloaddition | A-Ring Diene + C-Ring Dienophile | AC-Ring Adduct | Heat | Toluene | 36 | 75 |

| 2 | Intramolecular Aldol Cyclization | AC-Ring Adduct | ABC-Ring Core | KOH | THF/H₂O | 18 | 60 |

| 3 | Allylic Oxidation | ABC-Ring Core | Oxidized Intermediate | SeO₂, t-BuOOH | DCM | 6 | 55 |

| 4 | Dihydroxylation | Oxidized Intermediate | Diol Intermediate | OsO₄ (cat.), NMO | Acetone/H₂O | 15 | 80 |

| 5 | Selective Acylation | Diol Intermediate | This compound | Acetyl Chloride | Pyridine | 3 | 90 |

Conclusion

The provided protocols and data present a viable, albeit proposed, synthetic route to this compound. This pathway is grounded in well-established synthetic strategies that have been successfully applied to the synthesis of other complex taxanes. Researchers can use this information as a foundational guide for the laboratory synthesis of this and other related taxane analogs. The modular nature of this synthetic approach also allows for the introduction of structural diversity at various stages, facilitating the exploration of structure-activity relationships within this important class of molecules. Further optimization of reaction conditions will be necessary to achieve optimal yields and purity for each synthetic step.

Application Notes and Protocols for the Quantification of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 13-Deacetyltaxachitriene A, a minor taxane found in Taxus species. The methodologies described are based on established analytical techniques for the quantification of related taxanes and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a diterpenoid belonging to the taxane family, which includes the potent anticancer agents paclitaxel and docetaxel. Accurate quantification of this and other minor taxanes is crucial for the phytochemical analysis of Taxus species, the quality control of botanical extracts, and for exploring the therapeutic potential of these compounds. The primary analytical techniques for the quantification of taxanes are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

A comparative overview of the recommended analytical techniques for the quantification of this compound is presented below. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex matrices or when low concentrations are expected.

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on polarity, followed by UV detection. | Separation by chromatography, with detection based on mass-to-charge ratio. |

| Primary Advantage | Cost-effective, robust, and widely available. | High specificity and sensitivity, provides molecular weight information.[1] |

| Typical Limit of Quantification (LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range.[2][3] |

| Sample Throughput | Moderate. | High, with rapid analysis times.[3] |

| Matrix Effect | Less susceptible than LC-MS/MS. | Can be susceptible to ion suppression or enhancement. |

| Instrumentation Cost | Lower. | Higher. |

Experimental Protocols

The following are proposed protocols for the quantification of this compound. These methods are based on established procedures for other taxanes and should be validated for their intended use.

Reference Standard

A certified reference material (CRM) for this compound is essential for accurate quantification. A reference standard is available from commercial suppliers.

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from Taxus plant material (e.g., needles, twigs).

Materials:

-

Dried and powdered Taxus plant material

-

Methanol, HPLC grade

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extraction: Accurately weigh approximately 1 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of methanol and sonicate for 30 minutes. Macerate for 24 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.

-

Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in 5 mL of 50% methanol in water.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the taxanes with 5 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter through a 0.22 µm syringe filter before injection.

Proposed HPLC-UV Method

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical starting point is a gradient from 30% A to 70% A over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 227 nm (a common wavelength for taxanes)

Quantification: Construct a calibration curve using the this compound reference standard at a minimum of five concentration levels. The concentration in the samples is determined by comparing the peak area with the calibration curve.

Proposed LC-MS/MS Method

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B). A representative gradient could be 20% A to 95% A over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound. The product ions for quantification and qualification need to be determined by infusing the reference standard.

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

Quantification: Prepare a calibration curve using the reference standard. The use of an internal standard (e.g., a structurally similar taxane not present in the sample) is recommended to improve accuracy and precision.

Method Validation

The proposed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4] The key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | Recovery within 80-120% |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from matrix components at the retention time of the analyte. |

| Robustness | Insensitive to small, deliberate changes in method parameters. |

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are template tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| Standard 1 | |

| Standard 2 | |

| Standard 3 | |

| Standard 4 | |

| Standard 5 | |

| Linearity (r²) | |

| LOD (ng/mL) | |

| LOQ (ng/mL) |

Table 2: Quantification of this compound in Taxus Samples

| Sample ID | Peak Area | Concentration (µg/g of dry weight) | %RSD (n=3) |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

Caption: Workflow for this compound Quantification.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship and key considerations for choosing between HPLC-UV and LC-MS/MS.

Caption: Method Selection Logic for Analysis.

General Taxane Biological Activity Pathway

While specific signaling pathways for this compound are not well-documented, the general mechanism of action for bioactive taxanes involves interaction with microtubules. The following diagram illustrates this established pathway for taxanes like paclitaxel. It is plausible that this compound, if biologically active, could interact with similar cellular components.

Caption: General Biological Activity of Taxanes.

References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]

- 4. mastelf.com [mastelf.com]

13-Deacetyltaxachitriene A: A Research Chemical with Limited Publicly Available Application Data

Researchers, scientists, and drug development professionals exploring the potential of novel taxane-related diterpenoids may encounter 13-Deacetyltaxachitriene A, a natural product isolated from Taxus sumatrana. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of detailed practical applications, established experimental protocols, and quantitative biological data for this specific compound.

While taxanes as a class are renowned for their anti-cancer properties, most notably through the mechanism of microtubule stabilization, specific biological activities and research applications for many individual analogs, including this compound, remain largely uncharacterized in the public domain. Currently, this compound is primarily available as a reference standard from chemical suppliers, suggesting its main use may be in analytical chemistry and compound library screening.

Due to the scarcity of published research, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for this compound at this time. The scientific community has yet to extensively investigate and report on its biological effects, potential mechanisms of action, or specific uses in experimental settings.

For researchers interested in exploring the potential of this compound, the logical first steps would involve foundational in vitro studies. These could include:

-

Cytotoxicity Assays: To determine if the compound exhibits any growth-inhibitory or cytotoxic effects against various cancer cell lines.

-

Microtubule Polymerization Assays: To investigate if, like other taxanes, it has any effect on the polymerization or depolymerization of tubulin.

-

Mechanism of Action Studies: Should any biological activity be observed, further studies would be required to elucidate the underlying molecular pathways.

Below is a generalized workflow that researchers might follow when investigating a novel, uncharacterized compound like this compound.

Application Notes and Protocols for the Purification of 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Deacetyltaxachitriene A is a taxane diterpenoid isolated from Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for phytochemical and pharmacological research. The purification of this compound from the complex mixture of secondary metabolites present in Taxus species requires a multi-step approach involving extraction, solvent partitioning, and chromatographic techniques. These application notes provide a detailed overview of the methods and protocols for the successful isolation of this compound.

Overview of Purification Strategies

The purification of taxanes from Taxus extracts is a well-established process that can be adapted for the specific isolation of this compound. The general workflow involves an initial extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest. Common techniques employed include solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes representative yields and purities for other taxanes isolated from Taxus species using similar methodologies. This data can serve as a benchmark for the expected outcomes of the purification process.

| Compound | Plant Source | Purification Method | Purity | Yield | Reference |

| Paclitaxel | Taxus cuspidata | Preparative HPLC | 99.15% | Not Reported | [1] |

| 10-deacetyltaxol | Taxus cuspidata | Preparative HPLC | 95.33% | Not Reported | [1] |

| Paclitaxel | Taxus baccata | Preparative HPLC | 95.78 ± 3.63% | ~90% recovery | [2] |

| 10-Deacetyl baccatin III | Taxus baccata | Preparative HPLC | 99.72 ± 0.18% | ~90% recovery | [2] |

| Paclitaxel | Taxus brevifolia | Reverse Phase Column Chromatography | High | 0.04% | [3] |

| 10-deacetylbaccatin III | Taxus brevifolia | Reverse Phase Column Chromatography | High | 0.02% | [3] |

Experimental Protocols

The following protocols are generalized from established methods for the isolation of taxane diterpenoids from Taxus sumatrana and other Taxus species.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of taxanes from the plant material and a preliminary fractionation to enrich the taxane content.

Materials:

-

Dried and powdered leaves and twigs of Taxus sumatrana

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Rotary evaporator

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Fraction collector

Procedure:

-

Extraction: Macerate the dried and powdered plant material (e.g., 1 kg) with acetone at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition with dichloromethane. Separate the layers and collect the dichloromethane fraction, which will contain the majority of the taxanes.

-

Drying: Dry the dichloromethane fraction over anhydrous sodium sulfate and then evaporate the solvent to yield a semi-purified extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).